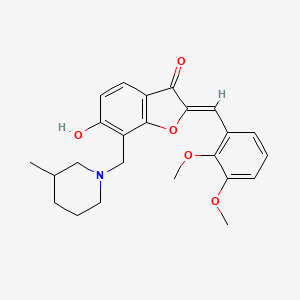
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzofuran moiety, which is crucial for its biological properties.
Biological Activity Overview
Benzofuran derivatives have been extensively studied for their potential pharmacological effects. Key activities include:
- Antioxidant Activity : Benzofuran derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : Certain derivatives have shown the ability to reduce pro-inflammatory cytokines such as TNF and IL-1, indicating potential in treating chronic inflammatory disorders .
- Cytotoxicity : Some benzofuran compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cytokine Production : This compound has been reported to significantly reduce levels of inflammatory cytokines, which are critical in the pathogenesis of various diseases .
- Induction of Apoptosis : Studies suggest that modifications in the benzofuran structure can enhance apoptotic pathways in cancer cells. The generation of reactive oxygen species (ROS) plays a pivotal role in this process .
- Interaction with Receptors : The presence of the piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially leading to analgesic effects observed in related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzofuran compounds:
- Study 1 : A derivative similar to this compound exhibited significant anti-inflammatory activity by inhibiting NF-kB signaling pathways in macrophages. This study highlighted the compound's potential in managing chronic inflammatory conditions .
- Study 2 : Another research effort focused on a series of benzofuran derivatives demonstrated selective cytotoxicity against K562 leukemia cells while sparing normal cells. The study emphasized the importance of structural modifications on biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target Cells |
|---|---|---|---|
| Compound A | Cytotoxic | 12 | K562 |
| Compound B | Anti-inflammatory | 25 | Macrophages |
| Compound C | Antioxidant | 15 | Various cell lines |
属性
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-6-5-11-25(13-15)14-18-19(26)10-9-17-22(27)21(30-24(17)18)12-16-7-4-8-20(28-2)23(16)29-3/h4,7-10,12,15,26H,5-6,11,13-14H2,1-3H3/b21-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQYTWSNMRIMD-MTJSOVHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














